molecular formula C5H10ClN B2594744 3-Ethylideneazetidine;hydrochloride CAS No. 2402828-46-8

3-Ethylideneazetidine;hydrochloride

Cat. No. B2594744
M. Wt: 119.59
InChI Key: OHNSSGDQYILTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylideneazetidine;hydrochloride is a chemical compound with the molecular formula C5H9ClN1. It is used for research purposes1.



Synthesis Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry2. The synthesis of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions2. However, specific synthesis methods for 3-Ethylideneazetidine;hydrochloride are not readily available in the literature.



Molecular Structure Analysis

The molecular formula of 3-Ethylideneazetidine;hydrochloride is C5H10ClN3. The molecular weight is 119.591. However, the specific molecular structure analysis of this compound is not readily available in the literature.



Chemical Reactions Analysis

Azetidines are known for their unique reactivity due to their ring strain2. They are used in various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization4. However, specific chemical reaction analysis for 3-Ethylideneazetidine;hydrochloride is not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethylideneazetidine;hydrochloride are not readily available in the literature.


Scientific Research Applications

Synthesis of Precursors for Polyoximic Acid

Research on 3-ethylideneazetidine hydrochloride focuses on its synthesis and applications in creating precursors for polyoximic acid. A study by Bauman and Duthaler (1988) presents methods for synthesizing ethyl (2RS,E)‐3‐ethylidene‐1‐tosylazetidine‐2‐carboxylate, a potential precursor for polyoximic acid. This synthesis involves a series of reactions, including Ireland-Claisen rearrangement and [2+2] cycloaddition, demonstrating the compound's utility in complex organic synthesis processes (Bauman & Duthaler, 1988).

Preparation and Transformation of 3-Azetidinones

Another study by the same authors explores the preparation of 3-azetidinones and their transformation into 3-ethylideneazetidines. This work highlights the compound's role in synthesizing 3-ethylideneazetidine-2-carboxylic acid, showcasing its versatility in chemical transformations and potential in synthesizing novel compounds (Bauman & Duthaler, 1988).

Synthesis of Functionalized Azetidines

Stankovic et al. (2013) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines and 3-ethylideneazetidines for creating novel functionalized azetidines and spirocyclic azetidine building blocks. This study underlines the importance of 3-ethylideneazetidine hydrochloride in synthesizing a wide range of functionalized molecules, contributing to the development of new materials and potentially active pharmaceutical ingredients (Stankovic et al., 2013).

Safety And Hazards

The safety data sheet for 3-Ethylideneazetidine;hydrochloride is not readily available in the literature.


Future Directions

Azetidines have been recognized for their importance in organic synthesis and medicinal chemistry5. Recent advances in the synthesis, reactivity, and application of azetidines have been reported, with a focus on the most recent advances, trends, and future directions5. However, specific future directions for 3-Ethylideneazetidine;hydrochloride are not readily available in the literature.


Please note that the information provided is based on the available literature and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.


properties

IUPAC Name

3-ethylideneazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-5-3-6-4-5;/h2,6H,3-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNSSGDQYILTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylideneazetidine;hydrochloride

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